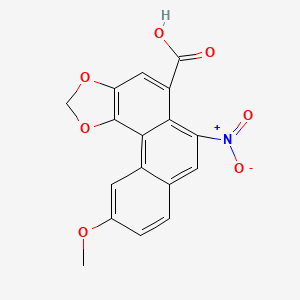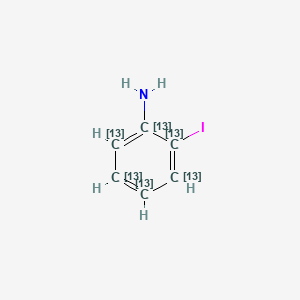
2-Iodoaniline-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodoaniline-13C6: is a carbon-13 labeled isotopologue of 2-Iodoaniline, a compound widely used in organic synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic flux analysis and as a tracer in drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Decarboxylative Iodination of Anthranilic Acids: This method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions.
Aqueous Solution Method: Aniline is dissolved in an aqueous solution of sodium bisulfite, sodium bicarbonate, or sodium carbonate to prepare a solution.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Iodoaniline-13C6 can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Tracer in Drug Development: The carbon-13 labeling makes 2-Iodoaniline-13C6 an excellent tracer for quantitation during drug development processes.
Biology:
Metabolic Flux Analysis: The compound is used in metabolic flux analysis to study metabolic pathways and fluxes in biological systems.
Medicine:
Pharmacokinetic Studies: The labeled compound helps in studying the pharmacokinetics and metabolic profiles of drugs.
Industry:
Intermediate in Organic Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Iodoaniline-13C6 primarily involves its role as a tracer in scientific research. The carbon-13 labeling allows for precise tracking and quantitation in various studies. The compound does not have a specific molecular target or pathway but is used to study the behavior and transformation of molecules in different environments .
Vergleich Mit ähnlichen Verbindungen
2-Iodoaniline: The non-labeled version of 2-Iodoaniline-13C6, used in similar applications but without the benefits of carbon-13 labeling.
2-Bromoaniline: Another halogenated aniline, used in organic synthesis but with different reactivity due to the presence of bromine instead of iodine.
2-Chloroaniline: Similar to 2-Iodoaniline but with chlorine, used in various chemical reactions and synthesis processes.
Uniqueness: The uniqueness of this compound lies in its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis .
Eigenschaften
Molekularformel |
C6H6IN |
|---|---|
Molekulargewicht |
224.979 g/mol |
IUPAC-Name |
6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
UBPDKIDWEADHPP-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)I |
Kanonische SMILES |
C1=CC=C(C(=C1)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

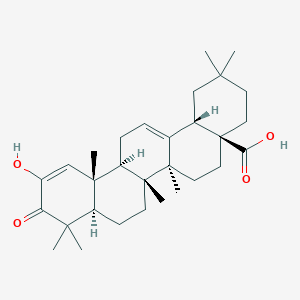
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

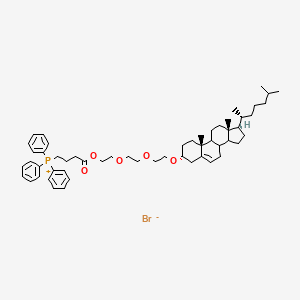
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
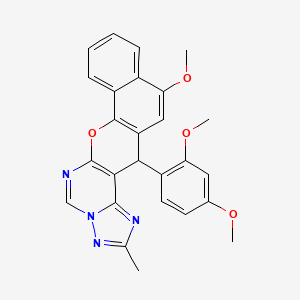
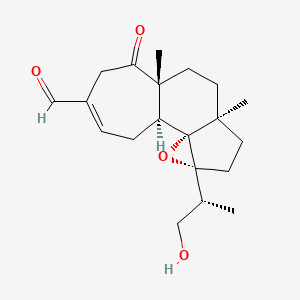

![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
